

In-Depth Technical Guide: Methyl cis-4-(boc-amino)cyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Cat. No.: B176789

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CAS Number: 364385-64-8

Introduction

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a key bifunctional building block employed in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its cyclohexane scaffold provides a rigid, three-dimensional framework, while the orthogonally protected amine and methyl ester functionalities allow for sequential chemical modifications. This makes it an invaluable component in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data such as melting and boiling points are not consistently reported in publicly available literature, the fundamental properties of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** have been established. These are summarized in the table below.

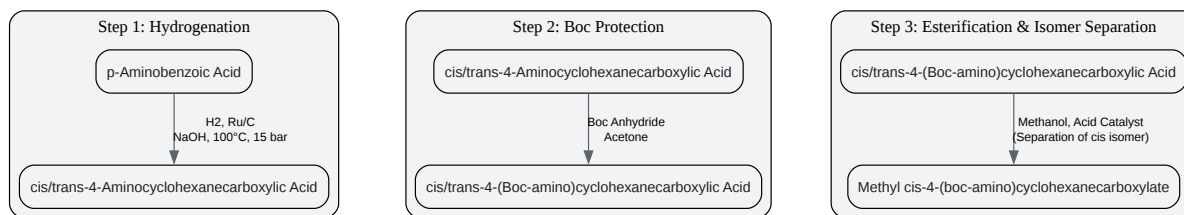
Property	Value	Source
CAS Number	364385-64-8	[1][2]
Molecular Formula	C13H23NO4	[3]
Molecular Weight	257.33 g/mol	[3]
Physical Form	Solid	
Purity	≥97%	[3]
Storage Temperature	4°C	
Density	1.07 ± 0.1 g/cm ³	
IUPAC Name	methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate	

Synthesis and Experimental Protocols

The synthesis of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** typically involves a multi-step process starting from a commercially available precursor. While a specific, detailed protocol for this exact molecule is not readily available in peer-reviewed literature, a representative synthesis can be constructed based on established methods for analogous compounds, such as the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives. [4][5] The key steps generally involve the reduction of an aromatic precursor, protection of the amino group, and esterification of the carboxylic acid.

Illustrative Synthetic Pathway

A plausible synthetic route starts with p-aminobenzoic acid, which is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The cis isomer is preferentially formed under certain catalytic hydrogenation conditions.[6] This is followed by the protection of the amino group with a Boc-anhydride and subsequent esterification of the carboxylic acid to yield the final product.



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Caption: Illustrative synthetic workflow for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.

General Experimental Protocol (Illustrative)

- Hydrogenation of p-Aminobenzoic Acid:
 - In an autoclave, combine p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), and a 10% aqueous solution of sodium hydroxide.
 - Pressurize the vessel with hydrogen gas to 15 bar and heat to 100°C with stirring.
 - Maintain the reaction for approximately 20 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and filter the catalyst.
- Boc Protection of the Amino Group:
 - To the aqueous filtrate, add acetone and di-tert-butyl dicarbonate (Boc anhydride).
 - Stir the mixture at room temperature for 20 hours.
 - Acidify the aqueous solution with a suitable acid (e.g., citric acid) to a pH of 4.

- Extract the product with an organic solvent such as dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected carboxylic acid.
- Esterification and Isomer Separation:
 - Dissolve the mixture of cis and trans Boc-protected carboxylic acids in methanol.
 - Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
 - Reflux the mixture, monitoring the reaction progress by TLC.
 - Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.
 - The resulting crude product can then be purified by column chromatography to separate the cis and trans isomers, yielding the pure **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.

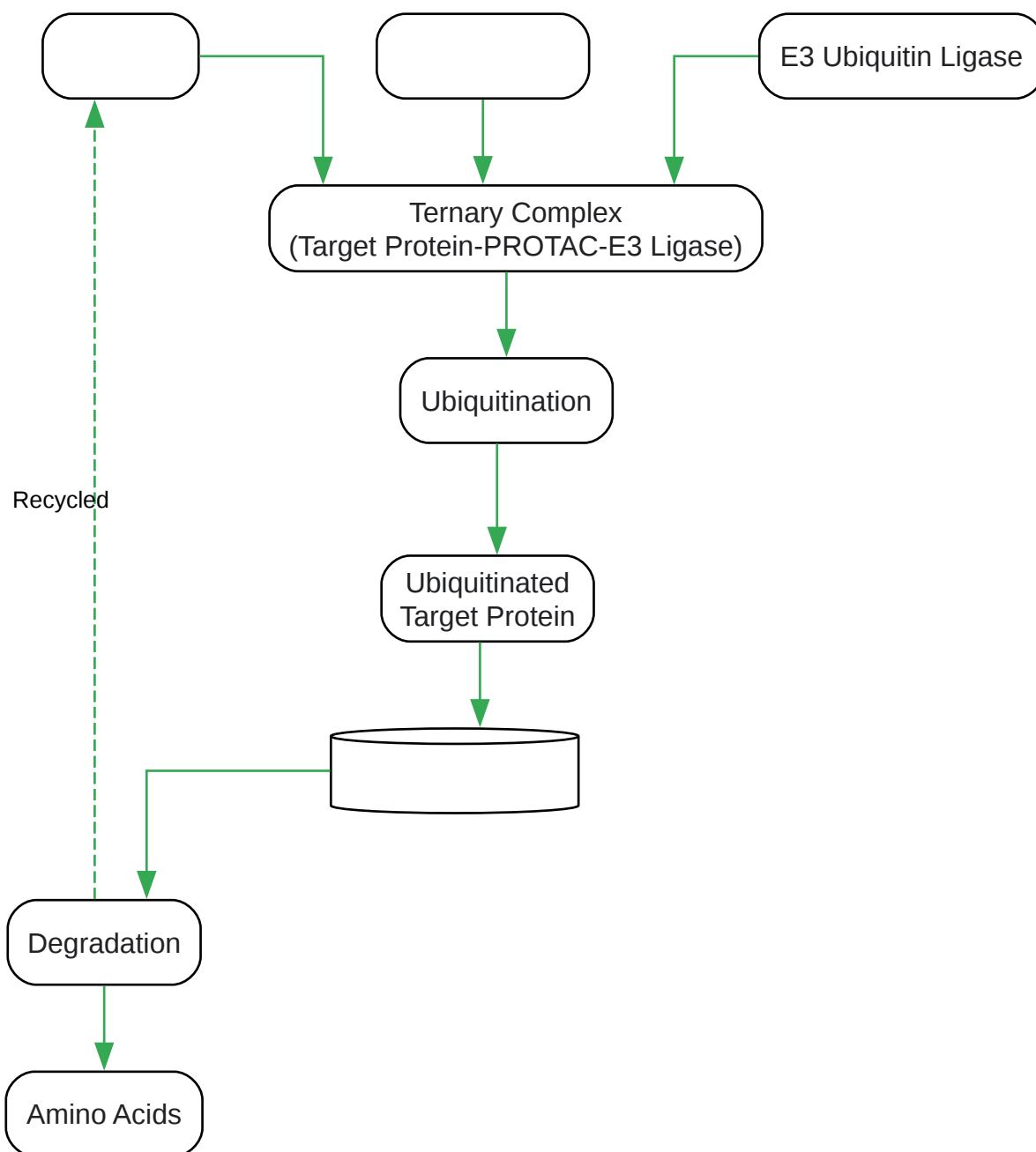
Applications in Targeted Protein Degradation (PROTACs)

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexane scaffold of this molecule often serves as a linker component in the PROTAC structure, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The Boc-protected amine can be deprotected to allow for the attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling to the target protein ligand.

Conceptual Signaling Pathway of a PROTAC

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a building block like **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.



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Caption: General mechanism of action for a PROTAC in targeted protein degradation.

Spectroscopic Data (Representative)

While a dedicated spectrum for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** is not readily available, representative NMR data for closely related structures, such as methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride, indicate key signals that would be expected.[6]

- ^1H NMR: Expected signals would include a singlet for the methyl ester protons around 3.65 ppm, multiplets for the cyclohexane ring protons, and a singlet for the nine protons of the Boc-protecting group.
- ^{13}C NMR: Characteristic signals would be observed for the carbonyl carbons of the ester and the Boc-group, as well as for the carbons of the cyclohexane ring and the quaternary carbon of the tert-butyl group.

Conclusion

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a synthetically versatile and highly valuable building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex molecules designed to interact with specific biological targets. As research into PROTACs and other novel drug modalities continues to expand, the importance of such foundational chemical building blocks will undoubtedly grow.

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